Osu-CG12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H20F3NO3S |

|---|---|

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

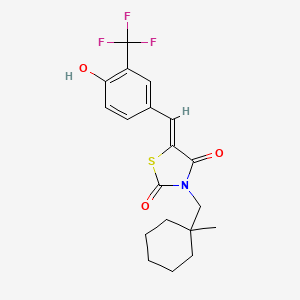

(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H20F3NO3S/c1-18(7-3-2-4-8-18)11-23-16(25)15(27-17(23)26)10-12-5-6-14(24)13(9-12)19(20,21)22/h5-6,9-10,24H,2-4,7-8,11H2,1H3/b15-10- |

Clé InChI |

MADFJWDIMPOGOZ-GDNBJRDFSA-N |

SMILES isomérique |

CC1(CCCCC1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)C(F)(F)F)/SC2=O |

SMILES canonique |

CC1(CCCCC1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)C(F)(F)F)SC2=O |

Synonymes |

5-(4-hydroxy-3-trifluoromethylbenzylidene)-3-(1-methylcyclohexyl)thiazolidine-2,4-dione OSU CG12 OSU-CG12 |

Origine du produit |

United States |

Foundational & Exploratory

Osu-CG12 (AR-42): A Pan-HDAC Inhibitor's Multifaceted Assault on Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Osu-CG12, also known as AR-42 and OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer activity across a spectrum of hematological malignancies and solid tumors. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, focusing on its induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanism of Action: Pan-HDAC Inhibition

This compound exerts its primary anti-tumor effect by inhibiting the activity of multiple histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By blocking HDACs, this compound leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[1] Additionally, this compound promotes the acetylation of non-histone proteins, such as α-tubulin, which can disrupt microtubule function and further contribute to its anti-cancer effects.[2]

Induction of G2/M Cell Cycle Arrest

A hallmark of this compound's mechanism of action is its ability to induce cell cycle arrest at the G2/M transition phase in various cancer cell types.[3] This arrest prevents cancer cells from proceeding through mitosis and ultimately leads to a halt in proliferation. The molecular machinery governing this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound has been shown to cause a significant downregulation of Cyclin B1, Cyclin B2, and Cyclin-Dependent Kinase 1 (CDK1).[3] Concurrently, this compound upregulates the expression of the cyclin-dependent kinase inhibitor p21.[2][3] The collective action of these molecular changes effectively dismantles the protein complexes necessary for mitotic entry, thereby enforcing the G2/M checkpoint.

References

Osu-CG12: A Technical Guide to an Energy Restriction Mimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osu-CG12 is a novel, synthetic energy restriction mimetic agent (ERMA) developed as a potential anti-cancer therapeutic. A derivative of the thiazolidinedione ciglitazone, this compound demonstrates significantly higher potency in inducing cancer cell death compared to its parent compound and other known ERMAs like resveratrol.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

The concept of energy restriction as a strategy to combat cancer has gained considerable attention. By limiting the energy supply to cancer cells, which are often characterized by aberrant glucose metabolism (the Warburg effect), it is possible to induce cell stress and death.[2] this compound was designed at The Ohio State University to mimic the effects of glucose starvation, thereby selectively targeting cancer cells.[1] It represents a promising therapeutic candidate that operates through multiple molecular pathways to inhibit cancer cell proliferation and survival.

Mechanism of Action

This compound exerts its anti-tumor effects by inducing a state of energy deprivation within cancer cells. This is achieved through a multi-pronged mechanism that includes the inhibition of glucose metabolism and the modulation of key signaling pathways that regulate cellular energy homeostasis, proliferation, and survival.[1][2]

The primary mechanism involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of the Akt signaling pathway.[1][3] Activation of AMPK, a master regulator of cellular energy status, triggers a cascade of events that conserve energy and promote catabolism. Concurrently, the inhibition of the pro-survival Akt pathway further contributes to the anti-proliferative effects of this compound.[1]

These initial events lead to downstream consequences including:

-

Endoplasmic Reticulum (ER) Stress: Disruption of glucose metabolism leads to an accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress-induced apoptosis.[1]

-

Autophagy: As a survival mechanism in response to nutrient deprivation, cells may initiate autophagy. This compound has been shown to induce autophagy, which in some contexts, can transition to autophagic cell death.[1]

-

Apoptosis: Ultimately, the cellular stress induced by this compound leads to programmed cell death, or apoptosis, a key endpoint for anti-cancer therapies.[1]

Quantitative Data: In Vitro Efficacy

The potency of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate its superior efficacy compared to other compounds.

| Compound | Cell Line | IC50 (µM) |

| This compound | LNCaP | ~1.5 |

| OSU-CG30 | LNCaP | > this compound |

| Reference Compounds | ||

| OSU-CG5 | HT-29 | ~2.5 |

| HCT116 | ~3.0 | |

| 4-hydroxycoumarin (B602359) | HT-29 | >30 |

| HCT116 | >30 |

Note: The IC50 value for this compound in LNCaP cells is reported to be approximately 1.5 µM.[4] Data for OSU-CG5 and 4-hydroxycoumarin are provided for comparative purposes based on a study of related compounds.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Cancer cells (e.g., LNCaP) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours in culture medium supplemented with 10% fetal bovine serum.[1][5]

-

Compound Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period, typically 72 hours.[1][5]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a concentration of 0.5 mg/mL. The plates are then incubated at 37°C for 2 hours.[1][5]

-

Solubilization and Measurement: The MTT-containing medium is removed, and the formazan (B1609692) crystals formed by viable cells are solubilized in 200 µL of dimethyl sulfoxide (B87167) (DMSO) per well.[1][5] The absorbance is then measured at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Western Blot Analysis

This technique is employed to detect changes in the expression and phosphorylation status of specific proteins within the signaling pathways affected by this compound.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, total AMPK, p-Akt, total Akt, β-TrCP, Sp1).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.

Glucose Uptake Assay

This assay measures the rate of glucose uptake by cancer cells following treatment with this compound.

-

Cell Treatment: LNCaP cells are treated with this compound or a vehicle control for a specified time (e.g., 1.5 hours).[6]

-

Radiolabeled Glucose Addition: The cells are then exposed to a medium containing a radiolabeled glucose analog, such as [3H]2-deoxyglucose ([3H]2DG).[1]

-

Incubation and Lysis: After a short incubation period to allow for glucose uptake, the cells are washed to remove extracellular radiolabel and then lysed.

-

Scintillation Counting: The amount of intracellular [3H]2DG is quantified using a scintillation counter.

-

Data Analysis: The rate of glucose uptake is calculated and compared between treated and control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. Energy Restriction as an Antitumor Target of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and synthesis of new energy restriction mimetic agents: Potent anti-tumor activities of hybrid motifs of aminothiazoles and coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazolidinediones Mimic Glucose Starvation in Facilitating Sp1 Degradation through the Up-Regulation of β-Transducin Repeat-Containing Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

Osu-CG12: An In-depth Technical Guide on a Novel Energy Restriction Mimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osu-CG12 is a novel, synthetic energy restriction mimetic agent (ERMA) derived from ciglitazone, a member of the thiazolidinedione class of compounds. Unlike its parent compound, this compound is devoid of peroxisome proliferator-activated receptor γ (PPARγ) activity. Instead, it exerts potent anti-cancer effects by inducing a state of metabolic stress in cancer cells that mimics glucose starvation. This leads to the activation of key energy-sensing pathways, resulting in cell cycle arrest, autophagy, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate its effects.

Introduction

The concept of energy restriction or calorie restriction as a strategy to inhibit carcinogenesis has been well-established in preclinical models. However, the clinical translation of dietary interventions is often challenging. Energy restriction mimetic agents (ERMAs) are small molecules designed to replicate the cellular and metabolic effects of calorie restriction without the need for dietary changes. This compound has emerged as a promising ERMA with demonstrated efficacy in preclinical models of prostate and breast cancer.[1][2] This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

This compound's primary mechanism of action is the induction of a pseudo-starvation state in cancer cells. This is achieved through the inhibition of glucose uptake and metabolism, leading to a reduction in intracellular ATP levels.[1][2] The resulting energy deficit triggers a cascade of cellular responses aimed at conserving energy and promoting survival, which, in the context of cancer cells, ultimately leads to their demise.

Signaling Pathways

The cellular response to this compound-induced energy stress is mediated by a complex network of signaling pathways. The key pathways identified to date are the AMPK/mTOR pathway and the β-TrCP/Sp1 degradation pathway.

AMPK/mTOR Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. Upon detection of a high AMP:ATP ratio, indicative of low energy status, AMPK is activated. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. The inhibition of mTOR leads to a downstream reduction in the phosphorylation of p70S6 kinase (p70S6K), a key player in protein synthesis. This cascade of events contributes to the anti-proliferative effects of this compound.[2]

β-TrCP Mediated Sp1 Degradation Pathway

This compound has been shown to facilitate the degradation of the transcription factor Sp1 in a manner that parallels glucose starvation.[3][4] This process is mediated by the E3 ubiquitin ligase β-transducin repeat-containing protein (β-TrCP). The signaling cascade involves the activation of Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase 3β (GSK3β), which phosphorylate Sp1, marking it for recognition and subsequent ubiquitination by β-TrCP, leading to its proteasomal degradation.[3][4][5] The downregulation of Sp1, a key regulator of genes involved in cell growth and survival, is a critical component of this compound's anti-cancer activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate | ~1.5 | [6] |

| PC-3 | Prostate | Not specified | |

| MCF-7 | Breast | Not specified |

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Cell Line | Concentration (µM) | Effect | Reference |

| Glucose Uptake ([3H]2DG) | LNCaP | 5 | Time-dependent decrease | [2] |

| Lactate Production | LNCaP | Not specified | Decreased | [7] |

| PARP Cleavage | LNCaP | 5 - 20 | Dose-dependent increase | [2] |

| Sp1 Protein Levels | LNCaP | 5 | Time-dependent decrease (shortened half-life) | [3] |

Table 3: Effects of this compound on Protein Phosphorylation and Expression

| Protein | Cell Line | Concentration (µM) | Effect | Reference |

| p-AMPK (Thr172) | LNCaP | 5 - 20 | Dose-dependent increase | [2] |

| p-mTOR (Ser2448) | LNCaP | 5 | Time-dependent decrease | [2] |

| p-p70S6K (Thr389) | LNCaP | 5 | Time-dependent decrease | [2] |

| p-Akt (Ser473) | LNCaP | 5 | Time-dependent decrease | [2] |

| GRP78 | LNCaP | 5 - 20 | Dose-dependent increase | [2] |

| GADD153 | LNCaP | 5 - 20 | Dose-dependent increase | [2] |

| β-TrCP | LNCaP | 5 | Increased protein stability | [2] |

Detailed Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Addition: Replace the drug-containing medium with 100 µL of MTT solution (0.5 mg/mL in RPMI 1640) and incubate for 2 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time and at the specified concentrations. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, p-mTOR, Sp1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Sp1 Ubiquitination

-

Cell Transfection and Treatment: Co-transfect LNCaP cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged Sp1. Treat the cells with this compound and the proteasome inhibitor MG132.

-

Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation.

-

Immunoprecipitation: Incubate the cell lysates with anti-Flag affinity gel overnight at 4°C to pull down Flag-Sp1.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by western blotting using antibodies against HA (to detect ubiquitinated Sp1) and Flag (to detect total immunoprecipitated Sp1).[3]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that targets the metabolic vulnerabilities of cancer cells. Its ability to mimic energy restriction and activate key cellular stress pathways provides a strong rationale for its further development. Future research should focus on comprehensive in vivo efficacy and toxicity studies, as well as the identification of predictive biomarkers to identify patient populations most likely to respond to this compound therapy. The detailed mechanistic insights and experimental protocols provided in this guide are intended to facilitate these future investigations and accelerate the clinical translation of this novel energy restriction mimetic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

Osu-CG12's Apoptosis Induction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osu-CG12 is a novel small molecule belonging to the class of energy restriction-mimetic agents (ERMAs). These agents mimic the cellular effects of nutrient deprivation, a state to which cancer cells are particularly vulnerable. While detailed research publications specifically focusing on this compound are limited, its mechanism of action is understood to be consistent with that of its close analog, OSU-CG5. This guide delineates the putative apoptosis induction pathway of this compound, drawing upon published data from OSU-CG5 and related compounds. It is important to note that some of the research in this area has been subject to scrutiny, and the findings should be interpreted with appropriate caution. This compound and its analogs induce apoptosis in cancer cells, particularly in prostate and breast cancer, by initiating a cascade of events stemming from cellular energy stress.[1]

Core Mechanism: Energy Restriction and Endoplasmic Reticulum Stress

This compound's primary mechanism involves choking off the energy supply to cancer cells.[2] This energy restriction triggers profound cellular stress, particularly within the endoplasmic reticulum (ER), leading to the unfolded protein response (UPR) and ultimately, apoptosis.[1][3][4] The key molecular events in this pathway are detailed below.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the key findings for its analog, OSU-CG5, in colorectal cancer cell lines. These values provide a benchmark for the expected potency and efficacy of this compound.

| Parameter | Cell Line | Value | Reference Compound | Reference Value |

| IC50 | HCT-116 | 3.9 µmol/L | Resveratrol | 94 µmol/L |

| Caco-2 | 4.6 µmol/L | Resveratrol | 116 µmol/L | |

| Caspase-3/7 Activity | HCT-116, Caco-2 | Dose-dependent increase | Resveratrol | Dose-dependent increase |

| PARP Cleavage | HCT-116 | Dose-dependent increase | Resveratrol | Dose-dependent increase |

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the interplay of several key signaling pathways. The primary events include the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, and the induction of ER stress, which activates pro-apoptotic factors.

Inhibition of the PI3K/Akt/mTOR Pathway

This compound, like OSU-CG5, is believed to suppress the PI3K/Akt/mTOR signaling pathway. This is a critical event as this pathway is constitutively active in many cancers, promoting cell survival and proliferation.

-

Inhibition of Akt Phosphorylation: this compound treatment leads to a reduction in the phosphorylation of Akt, a key kinase in this pathway.[1][3]

-

Downregulation of mTOR Signaling: The inhibition of Akt subsequently leads to decreased phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70S6K.[1][3] This disruption in mTOR signaling curtails protein synthesis and cell growth.

Induction of Endoplasmic Reticulum (ER) Stress

The energy depletion caused by this compound induces stress in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR). Prolonged UPR activation shifts its signaling from pro-survival to pro-apoptotic.

-

Upregulation of GRP78 and GADD153: Treatment with this compound analogs leads to increased expression of the ER stress markers GRP78 (glucose-regulated protein 78) and GADD153 (growth arrest and DNA damage-inducible gene 153), also known as CHOP.[1][3] GADD153/CHOP is a key transcription factor that promotes apoptosis under severe ER stress.

Caspase Activation and Execution of Apoptosis

The culmination of the signaling cascades initiated by this compound is the activation of caspases, the executioners of apoptosis.

-

Activation of Initiator and Effector Caspases: The ER stress and other pro-apoptotic signals converge on the activation of initiator caspases (such as caspase-9) and subsequently, effector caspases, primarily caspase-3 and caspase-7.[3]

-

Cleavage of PARP: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][3] Cleavage of PARP is a hallmark of apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, Caco-2) in 96-well plates at a density of 3 x 10³ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, GRP78, PARP, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as for the viability assay.

-

Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and mix.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase-3/7.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through a mechanism centered on energy restriction and subsequent ER stress. Its putative pathway involves the inhibition of the pro-survival PI3K/Akt/mTOR signaling cascade and the activation of the pro-apoptotic unfolded protein response, culminating in caspase activation and programmed cell death. While specific quantitative data for this compound remains to be fully published, the extensive research on its analog, OSU-CG5, provides a strong foundation for understanding its molecular mechanism and for guiding future drug development efforts. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound in various cancer models.

References

- 1. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Endoplasmic Reticulum Stress in the Activity of Osu-CG12 and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of endoplasmic reticulum (ER) stress in the anticancer activity of Osu-CG12 and its closely related analogue, OSU-03012. While literature specifically detailing the ER stress response to this compound is emerging and points towards a mechanism involving energy restriction, the vast majority of mechanistic studies have focused on OSU-03012, a celecoxib (B62257) derivative devoid of cyclooxygenase-2 inhibitory activity. This guide will focus on the well-documented effects of OSU-03012 on ER stress signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. The information presented is intended to equip researchers and drug development professionals with a comprehensive understanding of how these compounds exploit the ER stress response to induce cancer cell death, providing a foundation for further investigation and therapeutic development.

Introduction: Endoplasmic Reticulum Stress and Cancer

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport, as well as lipid biosynthesis and calcium homeostasis. A variety of physiological and pathological conditions, including nutrient deprivation, hypoxia, and the expression of mutated proteins, can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.

To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins located on the ER membrane:

-

PKR-like ER kinase (PERK)

-

Inositol-requiring enzyme 1α (IRE1α)

-

Activating transcription factor 6 (ATF6)

The primary goal of the UPR is to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperone proteins to aid in protein folding, and promoting the degradation of misfolded proteins. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

Cancer cells often exhibit elevated levels of basal ER stress due to high proliferation rates, metabolic demands, and a hypoxic microenvironment. While they adapt to this stress to survive, this reliance also presents a therapeutic vulnerability. Compounds that can further exacerbate ER stress beyond the adaptive capacity of cancer cells are promising anticancer agents.

This compound and OSU-03012: Modulators of ER Stress

This compound is described as an energy restriction mimetic agent (ERMA) that suppresses cancer cells through the induction of energy restriction, which subsequently leads to ER stress and apoptosis.[1] This mechanism is reported to be consistent with the effects of a related compound, OSU-CG5.[1][2]

OSU-03012 (also known as AR-12) is a celecoxib derivative that has been more extensively studied in the context of ER stress. It potently induces apoptosis and growth inhibition in a variety of cancer cell types, and the induction of ER stress has been identified as a significant contributor to its anticancer effects.[3] OSU-03012 has been shown to modulate the key UPR signaling pathways, tipping the balance towards apoptosis in cancer cells.

Quantitative Data on OSU-03012 Activity

The following tables summarize the quantitative data from various studies on the effects of OSU-03012 on cancer cells, with a focus on ER stress markers and cell viability.

Table 1: IC50 Values of OSU-03012 in Endometrial Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| Ishikawa | 48h | 5 | [4] |

| Hec-1A | 48h | 7.5 | [4] |

Table 2: Effect of OSU-03012 on the Expression of ER Stress-Related Proteins

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| H1155 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GADD153 (CHOP) | Upregulation | [3] |

| H1155 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP78 | Upregulation | [3] |

| H1155 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP94 | Upregulation | [3] |

| H23 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GADD153 (CHOP) | Upregulation | [3] |

| H23 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP78 | Upregulation | [3] |

| H23 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP94 | Upregulation | [3] |

| A549 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GADD153 (CHOP) | No significant change | [3] |

| A549 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP78 | No significant change | [3] |

| A549 (NSCLC) | OSU-03012 (3 µM) + Erlotinib (6 µM) for 8h | GRP94 | No significant change | [3] |

Signaling Pathways Modulated by OSU-03012

OSU-03012 primarily activates the PERK and IRE1α branches of the UPR, leading to pro-apoptotic signaling.

The PERK Pathway

Upon ER stress, PERK dimerizes and autophosphorylates, becoming active. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP), also known as growth arrest and DNA damage-inducible gene 153 (GADD153). CHOP is a key executioner of ER stress-induced apoptosis.

References

- 1. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OSU-CG5, a novel energy restriction mimetic agent, targets human colorectal cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting ER Stress and Akt with OSU-03012 and Gefitinib or Erlotinib to Overcome Resistance to EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Osu-CG12: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Osu-CG12, a novel energy restriction-mimetic agent derived from the thiazolidinedione ciglitazone (B1669021). This document details the scientific rationale behind its development, its mechanism of action in cancer cells, and the experimental protocols for its synthesis and biological characterization.

Discovery and Rationale

This compound was developed from the parent compound ciglitazone, a thiazolidinedione initially investigated as a treatment for type II diabetes due to its activity as a peroxisome proliferator-activated receptor γ (PPARγ) agonist.[1] While ciglitazone exhibited some anticancer properties, these effects were found to be independent of PPARγ activation and were instead linked to the induction of energy restriction in cancer cells.[1] To enhance this off-target anticancer activity, researchers at The Ohio State University structurally modified ciglitazone, leading to the creation of this compound.[1] This novel agent was designed to be a more potent inducer of energy stress in cancer cells, ultimately leading to their death.

Synthesis of this compound from Ciglitazone

The synthesis of this compound from ciglitazone involves a targeted modification to enhance its energy restriction-mimetic properties. While the primary literature does not detail a direct conversion of the final ciglitazone drug molecule, the synthesis of this compound follows established principles of thiazolidinedione chemistry, specifically the Knoevenagel condensation.

The general synthetic route involves the condensation of an appropriate aldehyde with a thiazolidine-2,4-dione core. In the case of this compound, ((Z)-5-((4-hydroxy-3-(trifluoromethyl)phenyl)methylene)-3-((1-methylcyclohexyl)methyl)thiazolidine-2,4-dione), the synthesis would proceed via the Knoevenagel condensation of 4-hydroxy-3-(trifluoromethyl)benzaldehyde (B1588340) with 3-((1-methylcyclohexyl)methyl)thiazolidine-2,4-dione.

Experimental Protocol: General Knoevenagel Condensation for Thiazolidinedione Derivatives

This protocol is a general representation of the Knoevenagel condensation used for synthesizing 5-arylidene-2,4-thiazolidinediones, the class of compounds to which this compound belongs.

Materials:

-

Appropriate aromatic aldehyde (e.g., 4-hydroxy-3-(trifluoromethyl)benzaldehyde)

-

2,4-Thiazolidinedione (B21345) or N-substituted 2,4-thiazolidinedione

-

Base catalyst (e.g., piperidine, pyridine, or sodium acetate)

-

Solvent (e.g., ethanol (B145695), toluene, or acetic acid)

-

Glacial acetic acid (if using a salt as a catalyst)

Procedure:

-

To a solution of the aromatic aldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in a suitable solvent, add a catalytic amount of the base.

-

The reaction mixture is typically heated to reflux for several hours (reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.

-

The product is then dried under a vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Activity and Quantitative Data

This compound has demonstrated potent anticancer activity in various cancer cell lines, proving to be significantly more effective than its parent compound, ciglitazone, and the natural product resveratrol, another agent known to act through energy restriction.[1]

| Compound | Cell Line | IC50 (µM) | Fold-change vs. Ciglitazone | Fold-change vs. Resveratrol |

| This compound | PC-3 (Prostate) | ~2.5 | >10 | >10 |

| LNCaP (Prostate) | ~5 | >10 | >10 | |

| MCF-7 (Breast) | ~3 | >10 | >10 | |

| Ciglitazone | PC-3 (Prostate) | >25 | 1 | - |

| LNCaP (Prostate) | >50 | 1 | - | |

| MCF-7 (Breast) | >30 | 1 | - | |

| Resveratrol | PC-3 (Prostate) | >25 | - | 1 |

| LNCaP (Prostate) | >50 | - | 1 | |

| MCF-7 (Breast) | >30 | - | 1 |

Note: The IC50 values for this compound are estimated based on qualitative statements from the available literature indicating a >10-fold increase in potency. Precise values from the primary literature are pending full-text access.

Mechanism of Action: Induction of Energy Restriction

This compound exerts its anticancer effects by inducing a state of energy restriction within cancer cells. This is achieved through a dual mechanism: inhibiting glucose uptake and suppressing the cell's ability to metabolize glucose.[1] This energy deprivation triggers a cascade of cellular events, leading to cell death.

Signaling Pathway

The energy-restricting effects of this compound are mediated through the modulation of key signaling pathways that regulate cellular metabolism and survival.

Caption: this compound signaling pathway leading to cancer cell death.

The key molecular events in the this compound-induced signaling cascade are:

-

Inhibition of Akt: this compound suppresses the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt signaling pathway that promotes cell survival and glucose metabolism.

-

Activation of AMPK: By inducing energy stress (an increase in the AMP:ATP ratio), this compound activates AMPK, a central regulator of cellular energy homeostasis.

-

Inhibition of mTOR: Both the inhibition of Akt and the activation of AMPK converge to suppress the activity of mTOR, a critical downstream effector that promotes cell growth and proliferation and inhibits autophagy.

-

Induction of Autophagy and Apoptosis: The suppression of mTOR signaling lifts the inhibition on autophagy, a cellular process of self-digestion.[1] Prolonged and excessive autophagy, coupled with the overall energy crisis, ultimately triggers apoptosis, or programmed cell death.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., PC-3, LNCaP, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the this compound signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-LC3B, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein expression or phosphorylation.

Summary and Future Directions

This compound represents a promising new class of anticancer agents that exploit the metabolic vulnerabilities of cancer cells. By inducing a state of chronic energy stress, this compound effectively triggers cell death through autophagy and apoptosis. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application in targeted cancer therapy. The development of this compound showcases a successful example of rational drug design, transforming a known drug's side effect into a potent and specific therapeutic strategy.

References

Investigating the Cellular Targets of Osu-CG12: A Technical Guide

Introduction

Osu-CG12 is a novel small molecule that has garnered significant interest in the field of oncology as an energy restriction mimetic agent (ERMA). By mimicking the cellular effects of nutrient deprivation, this compound induces a state of metabolic stress in cancer cells, leading to apoptosis. This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of this compound. The detailed quantitative data and experimental protocols presented herein are based on studies of its potent analogue, OSU-CG5, which has been shown to have a conserved mechanism of action. The primary mode of action for these compounds involves the induction of endoplasmic reticulum (ER) stress and the modulation of key signaling pathways that control cell growth, metabolism, and survival.

Data Presentation

The anti-proliferative activity of OSU-CG5 has been quantified in various cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-proliferative Activity of OSU-CG5

| Cell Line | Cancer Type | IC50 (µM)[1][2] |

| HCT-116 | Colorectal Carcinoma | 3.9 |

| Caco-2 | Colorectal Carcinoma | 4.6 |

Table 2: Experimental Concentrations for In Vitro Assays

| Assay | Compound | Cell Line(s) | Concentrations (µM)[2] |

| Caspase-3/7 Activity | OSU-CG5 | HCT-116, Caco-2 | 5, 10, 20 |

| Resveratrol (B1683913) | HCT-116, Caco-2 | 50, 100, 200 | |

| Western Blot Analysis | OSU-CG5 | HCT-116 | 5, 10, 20 |

| Resveratrol | HCT-116 | 50, 100, 200 |

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the cellular targets of OSU-CG5 are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent cytotoxic effects of OSU-CG5 on cancer cells.

Materials:

-

Human colorectal carcinoma cell lines (HCT-116, Caco-2)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

OSU-CG5

-

Resveratrol (as a reference compound)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HCT-116 and Caco-2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of OSU-CG5 or resveratrol for 48 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by quantifying the activity of caspase-3 and -7.[1][2]

Materials:

-

HCT-116 and Caco-2 cells

-

OSU-CG5

-

Resveratrol

-

Caspase-Glo® 3/7 Assay Kit

-

96-well plates

-

Luminometer

Procedure:

-

Seed cells in 96-well plates as described for the MTT assay.

-

Treat the cells with the indicated concentrations of OSU-CG5 or resveratrol for 48 hours.

-

After treatment, allow the plates to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1 hour, protected from light.

-

Measure the luminescence of each sample using a luminometer.

-

Express the results as the fold change in caspase activity relative to the vehicle control.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by OSU-CG5.[1][2]

Materials:

-

HCT-116 cells

-

OSU-CG5

-

Resveratrol

-

RIPA lysis buffer

-

Proteinase and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against: PARP, GRP78, GADD153, p-Akt, p-AMPK, β-TrCP, Sp1, Cyclin D1, p-mTOR, and p-p70S6K.

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Seed HCT-116 cells in 6-well plates and treat with OSU-CG5 or resveratrol for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Load 30 µg of total protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Glucose Uptake Assay

This protocol measures the effect of OSU-CG5 on glucose consumption by the cells.[1]

Materials:

-

HCT-116 and Caco-2 cells

-

OSU-CG5

-

Resveratrol

-

Glucose Uptake Cell-Based Assay Kit

-

96-well plates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in 96-well plates as described previously.

-

Treat the cells for 48 hours with OSU-CG5 or resveratrol in glucose- and serum-free media containing a fluorescent glucose analog (e.g., 2-NBDG).

-

After incubation, wash the cells to remove excess fluorescent analog.

-

Measure the fluorescence of the cells using a microplate reader.

-

The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

Osu-CG12 in Cancer Research: A Case Study in Scientific Integrity

Columbus, OH - The experimental compound Osu-CG12, once presented as a promising novel agent in cancer research, is now at the center of a significant scientific integrity investigation. This report provides an overview of the initial scientific claims surrounding this compound and the subsequent findings of research misconduct that have cast serious doubt on its therapeutic potential.

Initial Promise: An Energy-Restriction Mimetic Agent

This compound was developed in the laboratories of Dr. Ching-Shih Chen, formerly a professor at The Ohio State University (OSU).[1][2] It was classified as an energy-restriction mimetic agent (ERMA), designed to selectively target the altered metabolism of cancer cells.[1] The proposed mechanism of action involved inducing a state of "energy starvation" in malignant cells, leading to apoptosis, or programmed cell death.

Early reports suggested that this compound was a potent anticancer agent, particularly against prostate and breast cancer cell lines. It was purported to be approximately 10 times more effective at killing cancer cells than its parent compound, ciglitazone, and the natural compound resveratrol, both of which also exhibit energy-restricting properties. The underlying mechanism was described as the inhibition of glucose uptake and metabolism within the cancer cells, triggering significant cellular stress and ultimately leading to their demise.

Research Misconduct Investigation and Retractions

In 2018, The Ohio State University announced that an extensive investigation had found Dr. Ching-Shih Chen guilty of research misconduct, including the intentional falsification and fabrication of data in numerous publications.[1][2][3] This investigation, which began after anonymous allegations were made, uncovered a pattern of data manipulation spanning several years.[1][4] Dr. Chen subsequently resigned from his position at OSU.[1][2][3]

A key publication often cited in relation to this compound is:

-

Wei, S., Kulp, S. K., and Chen, C. S. (2010) Energy restriction as an antitumor target of thiazolidinediones. Journal of Biological Chemistry, 285, 9780-9791.

Given the confirmed research misconduct, the validity of the data presented in this and other related publications from Dr. Chen's lab is severely compromised. At present, there is a lack of independently validated data to substantiate the initial claims made about this compound.

The Unverifiable Signaling Pathway of this compound

Initial research from the now-discredited studies suggested a specific signaling pathway for this compound's action. This pathway, however, cannot be presented as factual due to the data falsification findings. The diagram below illustrates the proposed but unverified mechanism.

References

Methodological & Application

Application Notes and Protocols for OSU-CG12 Treatment in Cancer Cell Lines

Topic: Osu-CG12 Cell Culture Treatment Protocol and Concentration Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule that functions as an energy-restriction mimetic agent (ERMA). It is a derivative of ciglitazone, modified to enhance its anticancer activities through a mechanism independent of PPAR-gamma activation. Research has demonstrated that this compound induces apoptosis in cancer cells by limiting their energy supply. This is achieved by inhibiting glucose uptake and metabolism within the cancer cells. The resulting energy starvation triggers a cascade of cellular events, including autophagy and ultimately, programmed cell death.

These application notes provide detailed protocols for the culture of relevant cancer cell lines and their treatment with this compound, based on published research. The primary focus is on prostate (LNCaP) and breast (MCF-7) cancer cell lines, for which treatment data with this compound is available.

Cell Culture Protocols

Standard aseptic cell culture techniques should be followed for all procedures.

LNCaP Prostate Cancer Cells

| Parameter | Recommendation |

| Cell Line | LNCaP |

| Media | RPMI 1640 Medium |

| Supplements | 10% Fetal Bovine Serum (FBS) |

| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator |

| Subculturing | When cells reach 80-90% confluency, detach with Trypsin-EDTA. Resuspend in fresh media and re-plate at a suitable density. |

MCF-7 Breast Cancer Cells

| Parameter | Recommendation |

| Cell Line | MCF-7 |

| Media | F12/Dulbecco's Modified Eagle's Medium (F12/DMEM) |

| Supplements | 10% Fetal Bovine Serum (FBS) |

| Culture Conditions | 37°C, 5% CO₂ in a humidified incubator |

| Subculturing | When cells reach 80-90% confluency, detach with Trypsin-EDTA. Resuspend in fresh media and re-plate at a suitable density. |

This compound Treatment Protocol

This protocol outlines the general steps for treating LNCaP and MCF-7 cells with this compound to assess its effects on cell viability and other cellular processes.

Experimental Workflow for this compound Treatment

Caption: Experimental workflow for treating cancer cells with this compound.

Reagents and Materials

-

This compound compound

-

Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

-

Complete cell culture medium (as specified above)

-

Multi-well plates or culture dishes

-

Standard laboratory equipment for cell culture and analysis

Procedure

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. Store at -20°C or as recommended by the supplier.

-

Cell Seeding: Seed LNCaP or MCF-7 cells into the appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence: Incubate the cells for 24 hours to allow them to attach and resume normal growth.

-

Treatment Preparation: On the day of treatment, dilute the this compound stock solution to the desired final concentrations in the appropriate complete culture medium. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental goals.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Analysis: Following incubation, perform the desired downstream analyses.

Quantitative Data and Expected Results

The following table summarizes the reported inhibitory concentrations of this compound on LNCaP and MCF-7 cell lines.

| Cell Line | Assay | Concentration (IC₅₀) | Reference |

| LNCaP | Cell Viability | ~5 µM | [1] |

| MCF-7 | Cell Viability | ~5 µM | [1] |

Note: IC₅₀ values can vary depending on the specific assay conditions, cell passage number, and other experimental factors.

Signaling Pathway of this compound Action

This compound exerts its anticancer effects by inducing a state of energy restriction within the cancer cells. This leads to the activation of key signaling pathways that promote apoptosis.

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The energy-restriction mimetic agent this compound presents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. The protocols and data provided in these application notes offer a foundation for researchers to investigate the effects of this compound in prostate and breast cancer cell models. It is recommended that investigators optimize these protocols for their specific experimental systems and research questions.

References

Application Notes and Protocols for MTT Assay with Osu-CG12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osu-CG12 is a novel energy restriction mimetic agent (ERMA) that presents a promising avenue for cancer therapy. It functions by inducing cellular energy stress, thereby triggering apoptosis in cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.

Mechanism of Action

This compound mimics the cellular effects of nutrient deprivation by modulating key energy-sensing pathways. Its primary mechanism involves the inhibition of the Akt/mTOR signaling cascade and the concurrent activation of AMP-activated protein kinase (AMPK).[1] This dual action leads to a significant reduction in cellular glucose uptake and metabolism, ultimately inducing endoplasmic reticulum (ER) stress and apoptosis.[1] This targeted approach on cancer cell metabolism makes this compound a compound of high interest for therapeutic development. This compound has been shown to be effective in killing prostate and breast cancer cells.[2]

Data Presentation

The following table provides hypothetical IC50 values for a related energy restriction mimetic agent, OSU-CG5, in different cancer cell lines. These values can serve as a preliminary guide for designing dose-response experiments with this compound, which is reported to have a similar mechanism of action.[1]

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | OSU-CG5 | 3.9[1] |

| Caco-2 | Colorectal Carcinoma | OSU-CG5 | 4.6[1] |

| LNCaP | Prostate Cancer | This compound | Anticipated to be potent[2] |

| MCF-7 | Breast Cancer | This compound | Anticipated to be potent[2] |

Actual IC50 values for this compound should be determined empirically for each cell line.

Experimental Protocols

MTT Assay Protocol for this compound

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

This compound (stock solution in DMSO)

-

Target cancer cell lines (e.g., LNCaP, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells to ensure viability is above 90%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the approximate IC50.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down or use a plate shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Mandatory Visualization

Diagrams

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Caption: this compound's mechanism of action leading to apoptosis.

References

Application Notes: Western Blot Analysis of Apoptosis Markers Following Osu-CG12 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osu-CG12 is a novel therapeutic agent that has demonstrated potent anti-cancer properties by inducing apoptosis, a form of programmed cell death, in various cancer cell lines. Mechanistic studies have revealed that this compound triggers apoptosis through the induction of energy restriction and endoplasmic reticulum (ER) stress.[1] This application note provides detailed protocols for utilizing Western blot analysis to detect key apoptosis markers in cells treated with this compound. The primary markers of interest include cleaved caspase-3, cleaved Poly (ADP-ribose) polymerase (PARP), and the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[2][3] Monitoring these markers provides robust quantitative data on the efficacy of this compound in activating the apoptotic cascade.

This compound-Induced Apoptosis Signaling Pathway

This compound treatment initiates a cascade of events beginning with energy restriction and ER stress. This cellular stress disrupts normal protein folding, leading to the activation of the Unfolded Protein Response (UPR). Prolonged ER stress, however, shifts the UPR towards a pro-apoptotic outcome. This involves the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including PARP, a protein involved in DNA repair.[1] The cleavage of PARP renders it inactive, preventing DNA repair and pushing the cell towards apoptosis. Furthermore, ER stress can modulate the expression of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic members like Bax to anti-apoptotic members like Bcl-2.[3][4] This shift in balance further promotes the mitochondrial pathway of apoptosis.

This compound induced apoptosis signaling pathway.

Data Presentation

Quantitative analysis of Western blot data is crucial for evaluating the dose- and time-dependent effects of this compound. Densitometric analysis of protein bands should be performed, and the intensity of the target protein bands should be normalized to a loading control (e.g., β-actin or GAPDH). The following tables provide a template for summarizing the quantitative data.

Table 1: Effect of this compound on the Expression of Apoptosis Markers

| Treatment Group | Cleaved Caspase-3 (Relative Intensity) | Cleaved PARP (Relative Intensity) | Bax/Bcl-2 Ratio |

| Vehicle Control | 1.00 | 1.00 | 1.00 |

| This compound (X µM) | Value | Value | Value |

| This compound (Y µM) | Value | Value | Value |

| This compound (Z µM) | Value | Value | Value |

*Values represent the mean ± standard deviation of at least three independent experiments.

Experimental Protocols

The following are detailed protocols for the Western blot analysis of apoptosis markers after this compound treatment.

Experimental Workflow

References

Application Notes and Protocols for Osu-CG12 Xenograft Model in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the establishment and utilization of a subcutaneous xenograft model using the hypothetical Osu-CG12 human colorectal cancer cell line. Xenograft models are a cornerstone of preclinical oncology research, enabling the in vivo assessment of novel therapeutic agents and treatment strategies. This compound is presented here as an energy restriction mimetic agent (ERMA), a class of compounds that has shown promise in suppressing cancer cell growth by inducing cellular stress responses.[1] This protocol details the necessary steps for cell culture, animal handling, tumor implantation, and subsequent efficacy studies, providing a framework for evaluating the anti-tumor effects of investigational drugs.

Core Applications

-

In Vivo Efficacy Assessment: Evaluating the anti-tumor activity of novel therapeutic compounds against a colorectal cancer model.

-

Pharmacodynamic (PD) Studies: Assessing the modulation of target signaling pathways in tumor tissue following treatment.

-

Combination Therapy Studies: Investigating synergistic or additive effects of this compound with standard-of-care chemotherapies.

-

Biomarker Discovery: Identifying potential biomarkers of response or resistance to treatment.

Experimental Protocols

This compound Cell Culture

Materials:

-

This compound human colorectal cancer cell line

-

Recommended cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture this compound cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]

-

Passage the cells upon reaching 80-90% confluency.

-

For tumor implantation, harvest cells during the exponential growth phase to ensure high viability.[2]

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a serum-free medium or PBS for injection.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

Animal Model and Husbandry

Materials:

-

Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., NOD/SCID), 4-6 weeks old.[2]

-

Sterile cages with appropriate bedding

-

Standard rodent chow and water ad libitum

-

Specific pathogen-free (SPF) animal facility

Protocol:

-

Acclimate the mice to the facility for at least one week before the experiment.

-

House the animals in an SPF environment with controlled temperature, humidity, and a 12-hour light/dark cycle.[2]

-

All animal procedures must be performed in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC).

Subcutaneous Xenograft Implantation

Materials:

-

Prepared this compound cell suspension

-

Matrigel (optional, can improve tumor take rate)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Anesthetic (e.g., isoflurane)

Protocol:

-

Prepare a single-cell suspension of this compound cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.[2]

-

Optionally, mix the cell suspension 1:1 with Matrigel to a final concentration of 2.5 x 10^7 cells/mL.[3]

-

Anesthetize the mouse.

-

Inject 100-200 µL of the cell suspension (containing approximately 2.5-5 x 10^6 cells) subcutaneously into the right flank of each mouse.[2]

-

Monitor the mice regularly for tumor formation.

Tumor Growth Monitoring and Efficacy Study Design

Materials:

-

Digital calipers

-

Animal balance

Protocol:

-

Once tumors become palpable, begin measuring tumor volume 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.[3]

-

Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[2]

-

Administer the investigational drug and vehicle control according to the planned dosing schedule and route of administration.

-

Continue monitoring tumor volume and body weight throughout the study.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

Data Presentation

Quantitative data from the efficacy study should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Volume Data (Illustrative)

| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) |

| Vehicle Control | 125 ± 15 | 250 ± 30 | 500 ± 55 | 950 ± 110 | 1500 ± 180 |

| Drug A (Low Dose) | 128 ± 18 | 200 ± 25 | 350 ± 40 | 600 ± 70 | 900 ± 105 |

| Drug A (High Dose) | 122 ± 16 | 150 ± 20 | 200 ± 28 | 250 ± 35 | 300 ± 45 |

| Positive Control | 126 ± 17 | 180 ± 22 | 220 ± 30 | 200 ± 25 | 150 ± 20 |

| Data are presented as mean ± standard deviation. |

Table 2: Body Weight Data (Illustrative)

| Treatment Group | Day 0 (g) | Day 5 (g) | Day 10 (g) | Day 15 (g) | Day 20 (g) |

| Vehicle Control | 20.1 ± 0.5 | 20.5 ± 0.6 | 20.8 ± 0.6 | 21.0 ± 0.7 | 21.2 ± 0.8 |

| Drug A (Low Dose) | 20.3 ± 0.6 | 20.6 ± 0.5 | 20.7 ± 0.7 | 20.8 ± 0.6 | 20.9 ± 0.7 |

| Drug A (High Dose) | 20.2 ± 0.5 | 19.8 ± 0.6 | 19.5 ± 0.7 | 19.2 ± 0.8 | 18.9 ± 0.9 |

| Positive Control | 20.4 ± 0.7 | 19.9 ± 0.8 | 19.4 ± 0.9 | 18.8 ± 1.0 | 18.2 ± 1.1 |

| Data are presented as mean ± standard deviation. |

Table 3: Final Tumor Weight Data (Illustrative)

| Treatment Group | Final Tumor Weight (mg) | % Tumor Growth Inhibition |

| Vehicle Control | 1450 ± 170 | - |

| Drug A (Low Dose) | 850 ± 95 | 41.4% |

| Drug A (High Dose) | 280 ± 40 | 80.7% |

| Positive Control | 140 ± 25 | 90.3% |

| Data are presented as mean ± standard deviation. |

Visualization of Key Pathways and Workflows

Caption: this compound Xenograft Model Experimental Workflow.

Caption: Hypothesized Signaling Pathway of this compound.

References

Application Notes and Protocols for Osu-CG12 Dissolution in DMSO for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of Osu-CG12 in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell-based assays. The information includes guidelines for preparing stock solutions, experimental protocols for cell treatment, and an overview of the compound's known signaling pathway.

Introduction

This compound is an energy restriction mimetic agent (ERMA) that has shown promise in preclinical cancer research. It is known to suppress the proliferation of cancer cells, including prostate and breast cancer, by inducing a state of energy restriction, which leads to endoplasmic reticulum (ER) stress and subsequent apoptosis. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies. DMSO is a common solvent for dissolving hydrophobic compounds like this compound for use in cell culture experiments; however, care must be taken to minimize its concentration in the final culture medium to avoid solvent-induced artifacts.

This compound Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₀F₃NO₃S |

| Molecular Weight | 399.4 g/mol [1] |

| Appearance | Typically a solid powder |

| Storage of Powder | Store at -20°C for long-term stability |

Protocol for Dissolving this compound in DMSO